Core Scaffold Distinction: Furo[2,3-g]quinoline vs. 1,8-Naphthyridine and Quinoline Cores
Droxacin sodium is built upon a furo[2,3-g]quinoline nucleus, whereas its closest early-quinolone analogs are based on 1,8-naphthyridine (nalidixic acid) or quinoline (oxolinic acid, flumequine) cores. The fusion of a furan ring to the quinoline system in droxacin introduces an additional oxygen heteroatom into the aromatic plane, altering electronic distribution (computed LogP ~2.4) and hydrogen-bond acceptor count relative to the comparators [1]. This core scaffold difference is a primary determinant of target enzyme binding and antibacterial spectrum, making direct substitution between scaffolds unreliable without experimental validation.
| Evidence Dimension | Core heterocyclic scaffold |
|---|---|
| Target Compound Data | Furo[2,3-g]quinoline; CLogP ~2.4; H-bond acceptors: 5 |
| Comparator Or Baseline | Nalidixic acid: 1,8-naphthyridine core; Oxolinic acid: quinoline core; Flumequine: quinoline core |
| Quantified Difference | Scaffold topology differs; Droxacin contains a furan-fused quinoline not present in comparators. LogP difference from nalidixic acid (CLogP ~0.8) estimated >1.5 units. |
| Conditions | Computational chemistry (PubChem XLogP3, H-bond acceptor count) |
Why This Matters
Core scaffold determines DNA gyrase binding geometry and spectrum; selecting the correct scaffold is critical for target-based screening campaigns.
- [1] PubChem. Droxacin. Compound Summary, CID 170314. Computed descriptors: XLogP3-AA 2.4, Hydrogen Bond Acceptor Count 5. View Source
